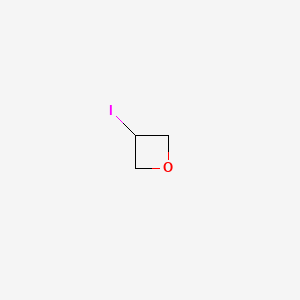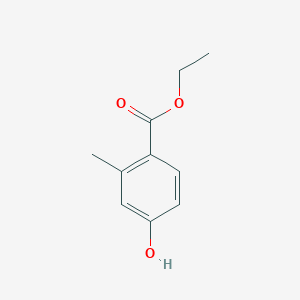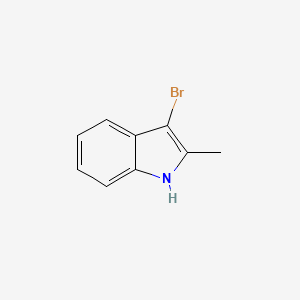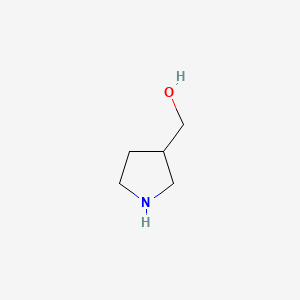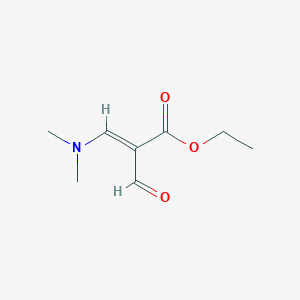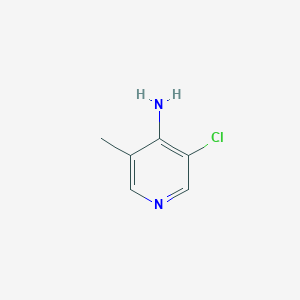
1-(2,2-Dimethylcyclopropyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylcyclopropyl)propan-1-one is an organic compound with the molecular formula C8H14O It is a ketone featuring a cyclopropyl group substituted with two methyl groups at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropylmethanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: In an industrial setting, the compound can be produced via catalytic oxidation of 2,2-dimethylcyclopropylmethanol using a suitable catalyst such as platinum or palladium on carbon. This method offers higher yields and can be scaled up for large-scale production.
化学反应分析
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ketone.
科学研究应用
1-(2,2-Dimethylcyclopropyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)propan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. The compound’s unique cyclopropyl group can also influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and metabolic processes.
相似化合物的比较
1-(2,2-Dimethylcyclopropyl)propan-1-one can be compared with other similar compounds, such as:
1-(2,2-Diethylcyclopropyl)propan-1-one: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and physical properties.
1-(2,5-Dichlorophenyl)-1-propanone: The presence of chlorine atoms introduces different electronic effects and reactivity patterns.
2,2-Dimethyl-1-propanol: This alcohol is a reduced form of the ketone and exhibits different chemical behavior.
属性
IUPAC Name |
1-(2,2-dimethylcyclopropyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUWBYIAYRFRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561749 |
Source


|
| Record name | 1-(2,2-Dimethylcyclopropyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50598-47-5 |
Source


|
| Record name | 1-(2,2-Dimethylcyclopropyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
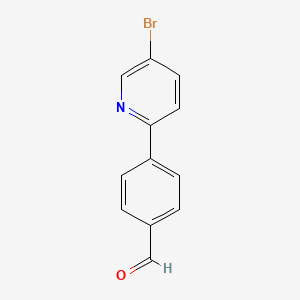

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B1340036.png)
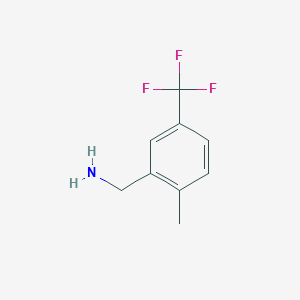
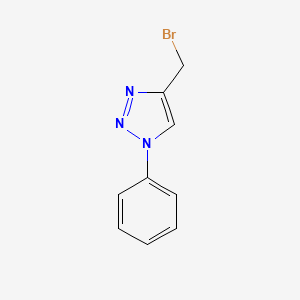
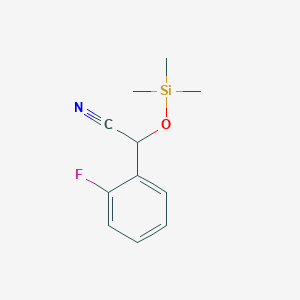
![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)
